Cas no 33171-14-1 (L-Lysine, ethyl ester,hydrochloride (1:1))
L-Lysine, ethyl ester,hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- L-Lysine, ethyl ester,hydrochloride (1:1)
- Ethyl L-lysinate HCl
- ethyl L-lysinate hydrochloride
- Ethyl L-lysinate monohydrochloride
- L-Lisinato de etilo, monoclorhidrato
- Lysine, ethyl ester, monohydrochloride, L-
- AKOS015933115
- 33171-14-1
- EINECS 251-396-9
- H-LYS-OET 2HCL
- SCHEMBL2497633
- CS-0367551
- DTXSID50186828
- AKOS016002108
- lysine ethyl ester hydrochloride
- lysine ethyl ester monohydrochloride
- Lys-OEt 2HCl
- SGEJVUZMEHMANQ-FJXQXJEOSA-N
- H-Lys-OEt.HCl
- ethyl (2S)-2,6-diaminohexanoate;hydrochloride
- NS00029428
- DB-243552
- DTXCID90109319
- ETHYL (2S)-2,6-DIAMINOHEXANOATE HYDROCHLORIDE
- Ethyl l-lysinate hydrochloride (1:1)
-
- MDL: MFCD09838465
- Inchi: 1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H/t7-;/m0./s1
- InChI Key: SGEJVUZMEHMANQ-FJXQXJEOSA-N
- SMILES: Cl.O(CC)C([C@H](CCCCN)N)=O
Computed Properties
- Exact Mass: 210.11367
- Monoisotopic Mass: 210.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 128
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3Ų
Experimental Properties
- PSA: 78.34
L-Lysine, ethyl ester,hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438221-500g |
Ethyl L-lysinate hydrochloride |
33171-14-1 | 98% | 500g |
¥2690.00 | 2024-05-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935643-500g |
ethyl (2S)-2,6-diaminohexanoate;hydrochloride |
33171-14-1 | 98% | 500g |
¥1,898.10 | 2022-08-31 |
L-Lysine, ethyl ester,hydrochloride (1:1) Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on L-Lysine, ethyl ester,hydrochloride (1:1)
Recent Advances in the Application of L-Lysine, Ethyl Ester, Hydrochloride (1:1) (CAS: 33171-14-1) in Chemical Biology and Pharmaceutical Research
L-Lysine, ethyl ester, hydrochloride (1:1) (CAS: 33171-14-1) is a derivative of the essential amino acid L-lysine, widely utilized in pharmaceutical and biochemical research. This compound has garnered significant attention due to its versatile applications in drug delivery, peptide synthesis, and as a building block for more complex molecules. Recent studies have explored its potential in enhancing bioavailability, improving therapeutic efficacy, and reducing side effects in various treatments.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of L-Lysine, ethyl ester, hydrochloride (1:1) in improving the solubility and stability of peptide-based drugs. The researchers demonstrated that this compound could effectively modify peptide structures, leading to enhanced pharmacokinetic properties. The study highlighted its potential in the development of next-generation peptide therapeutics, particularly for conditions requiring targeted drug delivery.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where scientists utilized L-Lysine, ethyl ester, hydrochloride (1:1) as a key intermediate in the synthesis of novel antiviral agents. The compound's ability to act as a linker molecule facilitated the creation of hybrid molecules with improved binding affinity to viral proteins. This approach holds promise for the development of broad-spectrum antiviral therapies.
In the realm of cancer research, a 2024 study published in Molecular Pharmaceutics explored the use of L-Lysine, ethyl ester, hydrochloride (1:1) in the design of prodrugs. The researchers found that conjugating chemotherapeutic agents with this lysine derivative significantly reduced systemic toxicity while maintaining antitumor activity. This finding underscores its potential in creating safer and more effective cancer treatments.
Beyond therapeutic applications, L-Lysine, ethyl ester, hydrochloride (1:1) has also been investigated for its role in diagnostic imaging. A recent study in Bioconjugate Chemistry demonstrated its utility in labeling peptides with radioactive isotopes for positron emission tomography (PET) imaging. This innovation could lead to more precise and early detection of diseases such as cancer and neurodegenerative disorders.
In conclusion, the ongoing research on L-Lysine, ethyl ester, hydrochloride (1:1) (CAS: 33171-14-1) highlights its multifaceted role in advancing chemical biology and pharmaceutical sciences. Its applications span from drug delivery and peptide synthesis to diagnostic imaging, making it a valuable tool for researchers. Future studies are expected to further explore its potential, particularly in personalized medicine and targeted therapies.
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